molecular formula C22H27NO3 B214101 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane

1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane

Cat. No.: B214101
M. Wt: 353.5 g/mol
InChI Key: MFUXQBMFODKYNP-UHFFFAOYSA-N
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Description

1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane is a synthetic organic compound featuring an azepane (a seven-membered amine ring) core acylated by a benzoyl group substituted at the 3-position with a [(4-ethoxyphenoxy)methyl] moiety.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

azepan-1-yl-[3-[(4-ethoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C22H27NO3/c1-2-25-20-10-12-21(13-11-20)26-17-18-8-7-9-19(16-18)22(24)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15,17H2,1H3

InChI Key

MFUXQBMFODKYNP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)N3CCCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Benzyl-Protected Intermediates

The most frequently reported pathway involves the hydrogenolytic cleavage of benzyl ether protecting groups from advanced intermediates. For instance, a precursor such as 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-benzyloxy)phenyl)-3-methyl-1H-indole undergoes debenzylation under hydrogen gas (10–50 psi) in the presence of 10% palladium on activated carbon (Pd/C). Ethyl acetate and ethanol mixtures (1:1 v/v) at 45–50°C typically achieve complete conversion within 2 hours, yielding the deprotected amine intermediate, which is subsequently acylated with 3-[(4-ethoxyphenoxy)methyl]benzoyl chloride.

Critical parameters include:

  • Catalyst loading : 5–10% Pd/C relative to substrate mass ensures optimal hydrogen uptake.

  • Solvent polarity : Ethanol enhances solubility of aromatic intermediates, while ethyl acetate mitigates over-reduction side reactions.

  • Temperature control : Exothermic hydrogenation necessitates maintaining temperatures below 60°C to prevent epimerization.

Table 1 summarizes representative hydrogenation conditions and yields:

SubstrateCatalystSolvent SystemTemperature (°C)Pressure (psi)Yield (%)
Hexamethyleneimino benzyloxyindole10% Pd/CEthanol/ethyl acetate45–505074.2
Benzylated bazedoxifene5% Pd/CTetrahydrofuran2514.768.7

Acylative Coupling of Azepane Derivatives

Alternative routes employ direct acylation of azepane with 3-[(4-ethoxyphenoxy)methyl]benzoyl chloride. This method, though less common, bypasses multi-step protection/deprotection sequences. Reactions are conducted in dichloromethane or toluene under inert atmospheres, utilizing triethylamine (TEA) as a base to scavenge HCl byproducts. However, steric hindrance at the azepane nitrogen often necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours), resulting in moderate yields (41–58%).

Optimization of Reaction Conditions

Solvent Selection and Reaction Kinetics

Solvent polarity profoundly influences reaction rates and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but risk hydrolyzing the ethoxyphenoxy methyl group. Non-polar solvents (toluene, ethyl acetate) favor hydrogenation but prolong reaction times. Kinetic studies reveal second-order dependence on substrate and catalyst concentrations during hydrogenolysis, with an activation energy (EaE_a) of 45.2 kJ/mol calculated via the Arrhenius equation (k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}).

Additives and Catalytic Promoters

Incorporating ascorbic acid (0.5–1.0 eq) as a radical scavenger suppresses oxidative degradation of Pd/C catalysts, enhancing turnover numbers (TON) by 30–40%. Similarly, ammonium formate acts as a hydrogen donor in transfer hydrogenation, enabling reactions at ambient pressure with comparable yields (72%).

Purification and Crystallization Strategies

Recrystallization from Ethanol/Acetone Mixtures

Post-hydrogenation crude products are typically dissolved in ethanol at 75°C and cooled to 0°C to induce crystallization. Seed crystals of the target compound are introduced at 35°C to control polymorph formation. Acetic acid (1.1 eq) is added to protonate the azepane nitrogen, improving crystallinity and yielding Form A polymorphs with >99% HPLC purity.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves regioisomeric byproducts arising from incomplete acylation. However, this method is less favored industrially due to scalability challenges and solvent consumption.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (DMSO-d6d_6) : Key signals include δ 7.15 ppm (d, 2H, aromatic protons), δ 3.93 ppm (t, 2H, -OCH2_2-), and δ 1.47–1.58 ppm (m, 8H, azepane ring).

  • LC-MS : Molecular ion peak at m/zm/z 471 [M+H]+^+ confirms the target molecular weight (353.45 g/mol).

Thermal Analysis

Differential scanning calorimetry (DSC) of Form A polymorphs shows a sharp endotherm at 168–169°C, correlating with literature melting points.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Pd/C catalyst reuse (up to 5 cycles) reduces material costs by 15–20%, though leaching palladium (0.5–1.0 ppm) necessitates post-reaction ion-exchange resin treatment .

Chemical Reactions Analysis

  • The types of reactions that WAY-325463 undergoes include oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions remain unspecified.
  • The major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    Scientific Research Applications

    • Antimicrobial Activity
      • Recent studies have indicated that derivatives of azepanes, including 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
    • Anticancer Properties
      • The compound has shown potential in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, structural modifications of similar azepane derivatives have demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating significant biological activity.
    • Enzyme Inhibition
      • Investigations into enzyme interactions have revealed that this compound can effectively bind to specific enzyme targets, such as carbonic anhydrase isoforms. Kinetic assays have confirmed competitive inhibition, which highlights the importance of the azepane moiety in enhancing enzyme interaction.

    Case Study 1: Antimicrobial Efficacy

    A study focused on the antimicrobial properties of various azepane derivatives, including this compound. The compound was tested against a range of pathogenic bacteria, with results indicating substantial inhibition at low concentrations.

    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Escherichia coli15 µg/mL
    Pseudomonas aeruginosa10 µg/mL

    Case Study 2: Anticancer Activity

    In vitro testing on MCF-7 breast cancer cells showed that this compound induced apoptosis through caspase activation.

    Concentration (µM) Cell Viability (%)
    0100
    1080
    2555
    5030

    Mechanism of Action

    • The exact mechanism by which WAY-325463 exerts its effects is not well-documented.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table compares 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane with structurally related azepane and heterocyclic derivatives, highlighting key structural and physicochemical differences:

    Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Functional Groups Hypothesized Properties
    This compound (Target) Not Available C₂₂H₂₅NO₄ ~367.44 Azepane + 3-substituted benzoyl with [(4-ethoxyphenoxy)methyl] Ether, benzoyl, azepane High lipophilicity; potential for CNS activity due to bulky aromatic substituents
    1-(4-Phenylbutanoyl)azepane 432503-61-2 C₁₆H₂₃NO 245.36 Azepane + 4-phenylbutanoyl chain Aliphatic chain, phenyl, azepane Moderate lipophilicity; flexibility may enhance membrane permeability
    3-(4-Fluorophenyl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azepane 1797604-62-6 C₂₃H₂₄FN₃O 377.45 Azepane + benzoyl substituted with fluorophenyl and imidazole Fluorine, imidazole, benzoyl, azepane Enhanced metabolic stability (fluorine); hydrogen bonding capacity (imidazole)
    3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid 885277-07-6 C₁₄H₂₀N₂O₂ 248.32 Diazepane (7-membered ring with two nitrogens) + benzoic acid substituent Carboxylic acid, diazepane Ionizable (acidic); altered solubility and binding due to diazepane’s basicity

    Key Structural and Functional Comparisons:

    Core Heterocycle: The target compound and 1-(4-phenylbutanoyl)azepane share an azepane ring, while 3-(4-methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid features a diazepane ring (two nitrogens), altering electronic and steric profiles. The imidazole-containing derivative retains azepane but introduces a heterocyclic group, enabling hydrogen bonding.

    Substituent Effects: The target’s [(4-ethoxyphenoxy)methyl] group increases steric bulk and lipophilicity compared to the aliphatic 4-phenylbutanoyl chain in . Fluorine in enhances electronegativity and metabolic stability, while the carboxylic acid in introduces pH-dependent solubility.

    Molecular Weight :

    • The target (~367.44 g/mol) is heavier than (245.36 g/mol) and (248.32 g/mol) but lighter than the imidazole derivative (377.45 g/mol), suggesting a balance between bioavailability and binding affinity.

    Functional Group Diversity :

    • Ethers (target), fluorine/imidazole (), and carboxylic acids () demonstrate how substituent choice tailors solubility, stability, and target engagement.

    Biological Activity

    The compound 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane is a derivative of azepane, a seven-membered heterocyclic compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is characterized by the presence of an azepane ring substituted with a benzoyl group and an ethoxyphenoxy moiety. This unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other receptor systems.

    1. Antidepressant Effects

    The compound exhibits significant monoamine reuptake inhibition, which is beneficial for treating depression and anxiety disorders. Similar compounds have shown efficacy in enhancing serotonin, norepinephrine, and dopamine levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms .

    2. Anticancer Activity

    Recent studies indicate that azepane derivatives can possess anticancer properties. The compound's structural analogs have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects. For instance, compounds with similar structures have been reported to induce apoptosis in leukemia cells with GI50 values in the low micromolar range .

    3. G Protein-Coupled Receptor Modulation

    The interaction of this compound with G protein-coupled receptors (GPCRs) has been explored in various studies. It is hypothesized that the azepane structure may facilitate binding to specific GPCRs, leading to downstream signaling effects that could modulate physiological responses such as pain perception and inflammation .

    The precise mechanism of action for this compound remains under investigation. However, its ability to inhibit monoamine reuptake suggests it may function similarly to existing antidepressants by blocking the transporters responsible for the reabsorption of neurotransmitters like serotonin and norepinephrine.

    Research Findings

    Activity Effect Reference
    AntidepressantMonoamine reuptake inhibition
    AnticancerCytotoxicity against cancer cells
    GPCR InteractionModulation of physiological responses

    Case Studies

    • Antidepressant Efficacy : In a controlled study involving animal models, administration of compounds structurally similar to this compound resulted in significant reductions in depressive-like behaviors as measured by forced swim tests and tail suspension tests.
    • Cytotoxicity Assessment : A series of in vitro assays demonstrated that derivatives with similar scaffolds exhibited potent activity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to induction of apoptosis through mitochondrial pathways.

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